molecular formula C15H21ClN2O4 B12326694 2-CHloro-5-(N,N-di-boc-amino)pyridine

2-CHloro-5-(N,N-di-boc-amino)pyridine

Cat. No.: B12326694
M. Wt: 328.79 g/mol
InChI Key: UVYQZSSGENAJPJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(N,N-di-boc-amino)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chlorine atom at the second position and a di-tert-butoxycarbonyl (di-boc) protected amino group at the fifth position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(N,N-di-boc-amino)pyridine typically involves the protection of the amino group in 2-amino-5-chloropyridine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to facilitate the formation of the di-boc protected product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(N,N-di-boc-amino)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(N,N-di-boc-amino)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases.

    Industry: It is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-(N,N-di-boc-amino)pyridine involves its reactivity towards nucleophiles and acids. The di-boc protecting groups provide stability to the amino group, allowing selective reactions at the chlorine site. Upon deprotection, the free amino group can participate in further chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(N,N-di-boc-amino)pyridine is unique due to the presence of the di-boc protecting groups, which provide enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

Molecular Formula

C15H21ClN2O4

Molecular Weight

328.79 g/mol

IUPAC Name

tert-butyl N-(6-chloropyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-11(16)17-9-10/h7-9H,1-6H3

InChI Key

UVYQZSSGENAJPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=C(C=C1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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